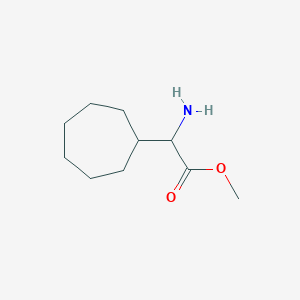

Methyl 2-amino-2-cycloheptylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-cycloheptylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9(11)8-6-4-2-3-5-7-8/h8-9H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXDNQCKFWWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 Cycloheptylacetate

Historical Development of α-Amino Ester Synthesis

The journey to synthesize α-amino acids and their corresponding esters began with the landmark work of Adolph Strecker in 1850. wikipedia.orgmasterorganicchemistry.com The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield an amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This method, while foundational, produces a racemic mixture of amino acids. wikipedia.org

Over the decades, numerous other methods have been developed. The Gabriel synthesis, for instance, utilizes phthalimidomalonic ester as a key reagent. khanacademy.org Another significant advancement was the development of methods for the asymmetric synthesis of α-amino acids and their esters, which became crucial for producing enantiomerically pure compounds for pharmaceutical applications. Early efforts in this area included the use of chiral auxiliaries, a concept pioneered by Harada in 1963 for the asymmetric Strecker reaction. wikipedia.orgmasterorganicchemistry.com

The late 20th and early 21st centuries have seen a surge in the development of catalytic asymmetric methods, which offer more efficient and atom-economical routes to chiral α-amino esters. nih.gov These methods often employ transition metal catalysts or organocatalysts to achieve high levels of enantioselectivity. rsc.orgrsc.org Recent innovations also include biocatalytic approaches, where enzymes are engineered to perform enantioselective C-H amination of carboxylic acid esters. nih.gov

Established Synthetic Routes to Methyl 2-amino-2-cycloheptylacetate

While specific literature on the synthesis of this compound is not abundant, its preparation can be envisioned through well-established general methodologies for α-amino ester synthesis.

Direct Esterification and Amidation Strategies

A straightforward approach to this compound would involve the direct esterification of 2-amino-2-cycloheptylacetic acid. This can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. A similar procedure has been reported for the synthesis of methyl 2-cycloheptylacetate, where 2-cycloheptylacetic acid was treated with methanol and sulfuric acid to give the corresponding ester in high yield. chemicalbook.com

Alternatively, amidation strategies can be employed. For instance, a related compound, methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate, was synthesized via a multi-component Ugi reaction. researchgate.net This suggests that isocyanide-based multi-component reactions could be a viable, albeit more complex, route to the target molecule.

Nucleophilic Addition Approaches to Cycloheptane (B1346806) Carboxylic Acid Derivatives

Nucleophilic addition reactions are fundamental to the synthesis of α-amino acids and their derivatives. pharmdguru.commasterorganicchemistry.comacademie-sciences.fr The Strecker synthesis, as mentioned earlier, is a prime example. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, one would start with cycloheptanone (B156872). Reaction of cycloheptanone with ammonia and cyanide would yield an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. Subsequent esterification would provide the target methyl ester. masterorganicchemistry.commasterorganicchemistry.com

The formation of cyanohydrins, which are intermediates in the Strecker synthesis, is a classic example of nucleophilic addition to a carbonyl group. libretexts.org The reaction is typically base-promoted and involves the attack of a cyanide ion on the carbonyl carbon. libretexts.org

| Reaction Name | Starting Materials | Key Intermediates | Final Product (after hydrolysis) |

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide | α-Aminonitrile | α-Amino Acid |

| Cyanohydrin Formation | Aldehyde/Ketone, Cyanide | Cyanohydrin | α-Hydroxy Acid |

Stereoselective Synthesis of this compound

For many applications, obtaining a single enantiomer of this compound is crucial. This can be achieved through stereoselective synthesis, which can be broadly categorized into chiral auxiliary-based methods and asymmetric catalytic processes.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereoselective transformation, the auxiliary is removed. A variety of chiral auxiliaries have been developed for the asymmetric synthesis of α-amino acids. rsc.org

One common strategy involves the use of chiral nickel(II) complexes of Schiff bases derived from an amino acid and a chiral ligand. nih.govtcichemicals.com The complex can then be alkylated, and subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the desired α-amino acid with high enantiomeric purity. tcichemicals.com Another approach utilizes chiral cyclic 1,2-diols as auxiliaries to synthesize optically active α,α-disubstituted amino acids. jst.go.jp

| Chiral Auxiliary Type | Typical Application | Stereoselectivity |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of (S)-amino acids | High optical purity |

| (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Asymmetric alkylation for homochiral α-amino acids | Enhanced diastereoselectivity |

| Chiral Ni(II) Complexes of Schiff Bases | Asymmetric alkylation of glycine (B1666218) or alanine (B10760859) derivatives | High enantiomeric excess (ee) |

Asymmetric Catalytic Processes

Asymmetric catalysis offers a more efficient alternative to chiral auxiliaries, as only a small amount of a chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. nih.gov These methods can be broadly classified into metal-catalyzed and organocatalytic reactions.

Metal-catalyzed asymmetric synthesis of α-amino esters often involves the use of transition metal complexes with chiral ligands. acs.org For example, copper/squaramide co-catalyzed systems have been used for the asymmetric N-H insertion of α-carbonyl sulfoxonium ylides to produce α-amino esters. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For instance, chiral phosphoric acids have been shown to catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with various anilines to give α-aryl glycines with excellent enantiocontrol. rsc.org Another example is the use of chiral aldehydes derived from BINOL to catalyze the direct α-functionalization of N-unprotected amino esters. rsc.org

| Catalytic System | Reaction Type | Key Features |

| Metal-Catalyzed (e.g., Copper/Squaramide) | N-H Insertion | Utilizes metal-carbene intermediates |

| Organocatalytic (e.g., Chiral Phosphoric Acid) | N-H Insertion | Metal-free, avoids stability issues of diazo compounds |

| Organocatalytic (e.g., Chiral BINOL-derived aldehydes) | Direct α-Alkylation | Activates imines for nucleophilic attack |

Biocatalytic Transformations for Enantiopure Access

The production of enantiomerically pure α-amino acids and their derivatives is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule is often associated with a single enantiomer. Biocatalysis has emerged as a powerful tool to achieve high enantioselectivity under mild reaction conditions. Enzymes, such as lipases, proteases, and aminotransferases, are frequently employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds.

One of the most common biocatalytic strategies for obtaining enantiopure amino acid esters is the enzymatic kinetic resolution of a racemic mixture. This process involves the selective reaction of one enantiomer in the presence of an enzyme, allowing for the separation of the unreacted enantiomer from the newly formed product. For instance, lipases are known to catalyze the enantioselective hydrolysis of amino acid esters in aqueous media or the enantioselective acylation or transesterification in organic solvents.

In the context of this compound, a racemic mixture of the ester can be subjected to enzymatic resolution. A potential pathway involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), which is widely recognized for its broad substrate scope and high enantioselectivity. The enzyme would selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties.

Another biocatalytic approach involves the use of aminotransferases (ATAs). These enzymes can catalyze the asymmetric synthesis of amino acids from α-keto acids. The synthesis of this compound could be envisioned starting from the corresponding α-keto ester, methyl 2-cycloheptyl-2-oxoacetate. An (R)- or (S)-selective aminotransferase could then be used to introduce the amino group with high stereocontrol, using an amino donor like L-alanine or isopropylamine. This method directly produces the desired enantiomer of the amino ester. nih.gov

| Biocatalytic Method | Enzyme Class | Starting Material | Product | Key Advantages |

| Enzymatic Kinetic Resolution (Hydrolysis) | Lipase/Protease | Racemic this compound | Enantiopure this compound and the corresponding enantiopure 2-amino-2-cycloheptylacetic acid | High enantioselectivity, mild reaction conditions. |

| Enzymatic Kinetic Resolution (Acylation) | Lipase | Racemic this compound | Enantiopure N-acetyl-Methyl 2-amino-2-cycloheptylacetate and unreacted enantiopure this compound | Can be performed in organic solvents, potentially improving solubility. |

| Asymmetric Synthesis | Aminotransferase (ATA) | Methyl 2-cycloheptyl-2-oxoacetate | Enantiopure this compound | Direct formation of the desired enantiomer, potentially high atom economy. |

Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These principles focus on the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes.

In the synthesis of this compound, several green chemistry strategies can be applied. The use of biocatalysis, as discussed in the previous section, is inherently a green approach due to the biodegradable nature of enzymes and the mild reaction conditions they typically require.

Another green strategy is the use of alternative, more environmentally benign solvents. Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents such as water, supercritical fluids (like CO2), ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is a key area of green chemistry research. nih.gov For instance, enzymatic resolutions can often be performed in aqueous buffer systems, eliminating the need for volatile organic compounds (VOCs).

The following table outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing enzymes (biocatalysis) or other highly efficient catalysts. | High selectivity, reduced energy consumption, lower waste. |

| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or green solvents like 2-MeTHF. nih.gov | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing syntheses, such as multicomponent reactions (e.g., Ugi, Strecker), that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with biocatalytic methods. | Reduced energy costs and environmental footprint. |

Process Chemistry Considerations for Scale-Up

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, cost-effective, and scalable synthetic processes. For the large-scale production of this compound, several factors must be carefully considered.

Route Selection and Optimization: The chosen synthetic route must be robust and reproducible. For a multi-step synthesis, each step needs to be optimized to maximize yield and minimize the formation of impurities. The cost and availability of starting materials and reagents are also critical considerations for commercial viability.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing need to be precisely controlled to ensure consistent product quality and safety. The heat transfer characteristics of the reaction vessel become increasingly important at a larger scale, and efficient cooling or heating systems may be required to manage exothermic or endothermic processes.

Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is mandatory. This includes evaluating the toxicity, flammability, and reactivity of all substances involved. The process should be designed to minimize the generation of hazardous waste and to comply with all environmental regulations.

The table below highlights key process chemistry considerations for the scale-up of this compound synthesis.

| Process Consideration | Key Factors | Objectives |

| Synthetic Route | Cost of raw materials, number of steps, overall yield, atom economy. | Select the most economically viable and sustainable route. |

| Reaction Parameters | Temperature control, pressure, mixing, dosing of reagents. | Ensure consistent product quality, maximize yield, and maintain safe operation. |

| Purification | Crystallization, distillation, extraction, chromatography. | Achieve high product purity in a cost-effective and scalable manner. |

| Enzyme Management (if applicable) | Immobilization, recycling, stability. | Reduce catalyst cost and improve process efficiency. |

| Safety | Hazard analysis, risk assessment, containment. | Prevent accidents and ensure a safe working environment. |

| Environmental | Waste minimization, solvent recycling, compliance with regulations. | Minimize the environmental impact of the manufacturing process. |

Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 2 Cycloheptylacetate

Reactions Involving the Amino Functionality

The primary amino group in methyl 2-amino-2-cycloheptylacetate is a nucleophilic center, making it susceptible to a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules, including peptides, ureas, and heterocyclic systems.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the primary amine allows for its acylation to form amides, and its reaction with isocyanates and related compounds to yield ureas and carbamates.

Amides: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of the corresponding N-acylated amide. libretexts.org This is a fundamental reaction in peptide synthesis. The direct condensation of esters with amines to form amides is also a known transformation, often requiring heat. masterorganicchemistry.com

Ureas: Substituted ureas can be synthesized from the reaction of the primary amine with an isocyanate. Alternatively, the reaction of the amine with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can produce unsymmetrical ureas. acs.orgorganic-chemistry.org Modern methods also allow for the synthesis of ureas from amines and carbon dioxide under mild conditions. nih.gov

Carbamates: Carbamates, which are esters of carbamic acid, are commonly formed by the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate. These reactions are frequently used to install protecting groups on the amine functionality during multi-step syntheses. acs.org The direct conversion of carbamates to ureas is also possible using aluminum amides. organic-chemistry.org

Table 1: Representative Reactions for Amide, Urea, and Carbamate Formation

| Starting Material | Reagent | Product Type | General Reaction Conditions |

| This compound | Acetyl chloride | Amide | Aprotic solvent, base (e.g., triethylamine) |

| This compound | Phenyl isocyanate | Urea | Aprotic solvent |

| This compound | Benzyl chloroformate | Carbamate | Aqueous base or aprotic solvent with a base |

Alkylation and Reductive Amination Reactions

Alkylation: The primary amine of this compound can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled mono-N-alkylation can be achieved using specific catalytic systems, for instance, using alcohols as alkylating agents with a ruthenium catalyst. nih.gov Direct enantioselective allylic alkylation of α-amino esters has also been developed. acs.orgacs.org

Reductive Amination: Reductive amination provides a method for the formation of secondary amines. wikipedia.org This typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. organic-chemistry.orglibretexts.org This method is widely used for the synthesis of N-substituted amino acids. nih.gov

Table 2: Alkylation and Reductive Amination Pathways

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Alkylation | This compound | Benzyl bromide | N-benzyl derivative |

| Reductive Amination | This compound | Acetone | N-isopropyl derivative |

Cyclization Reactions to Heterocyclic Systems

The bifunctional nature of this compound allows it to serve as a precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of lactams and other ring systems. For example, under appropriate conditions, the amino group can attack the ester carbonyl, leading to a cyclic amide (a lactam), although this is more common with γ- and δ-amino esters. libretexts.org Intermolecularly, the self-condensation of two molecules of an amino ester can lead to the formation of a diketopiperazine, a six-membered cyclic diamide. libretexts.org Furthermore, photochemical methods have been developed for the cyclization of α-amino esters to form 3-azetidinones. chemrxiv.org Intramolecular ester enolate-imine cyclizations are also a route to polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov

Transformations at the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution and reduction, providing pathways to the corresponding carboxylic acid, other esters, and primary alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-cycloheptylacetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate. scite.ai The rate of base-catalyzed hydrolysis of amino acid esters has been studied, and it is known that the protonated form of the amino group can influence the reaction rate. nih.govrsc.org

Transesterification: The methyl group of the ester can be exchanged for a different alkyl or aryl group through transesterification. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of the desired alcohol. thieme-connect.comthieme-connect.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-amino-2-cycloheptylacetate. This process is often an equilibrium, and reaction conditions can be manipulated to favor the desired product. wikipedia.org

Table 3: Hydrolysis and Transesterification of the Ester Group

| Reaction Type | Reagent | Product |

| Basic Hydrolysis | Aqueous NaOH, then H₃O⁺ | 2-amino-2-cycloheptylacetic acid |

| Transesterification | Ethanol, H⁺ catalyst | Ethyl 2-amino-2-cycloheptylacetate |

Reduction to Primary Alcohols

The ester functionality can be reduced to a primary alcohol, yielding 2-amino-2-cycloheptylmethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding amino alcohol. orgsyn.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective and can offer different selectivity profiles. orgsyn.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but its reactivity can be enhanced by the addition of certain additives like methanol (B129727) or by using it in conjunction with other reagents. researchgate.netjocpr.comresearchgate.net

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed research findings and experimental data for the advanced spectroscopic and structural elucidation of the specific compound, This compound , are not publicly available.

As a result, it is not possible to generate the requested article with the specified in-depth, scientifically accurate content and data tables for the following sections:

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 2 Cycloheptylacetate

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The strict requirement to focus solely on "Methyl 2-amino-2-cycloheptylacetate" and to include detailed, verifiable research findings prevents the use of data from analogous compounds or theoretical predictions, which would not meet the specified criteria for accuracy and sourcing.

Should published research on this specific molecule become available in the future, the requested analysis could be completed.

Computational and Theoretical Investigations of Methyl 2 Amino 2 Cycloheptylacetate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic structure, thermodynamic stability, and reaction energetics of molecules.

The stability of methyl 2-amino-2-cycloheptylacetate is intrinsically linked to the inherent ring strain of the seven-membered cycloheptane (B1346806) ring. libretexts.org Unlike the relatively strain-free cyclohexane, cycloheptane possesses a notable amount of ring strain due to a combination of angle strain and torsional strain. libretexts.org Computational methods can precisely quantify this strain energy. For instance, DFT calculations can be used to determine the heat of formation and compare it to an acyclic, strain-free reference compound to derive the ring strain. It is anticipated that the presence of substituents on the cycloheptane ring will modulate this strain.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be reliably calculated. These parameters are crucial for predicting the molecule's reactivity. The amino group is expected to be the primary site for nucleophilic character, while the carbonyl carbon of the ester group will be the main electrophilic center.

Reaction energetics, such as the enthalpy and Gibbs free energy of reactions involving this compound, can also be computed. For example, the energetics of its formation via Fischer esterification of 2-amino-2-cycloheptylcarboxylic acid can be modeled to understand the reaction equilibrium and feasibility. pearson.comacs.org Similarly, the energetics of its hydrolysis can be calculated to assess its stability in aqueous environments.

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative) Note: These are hypothetical values based on typical results from DFT calculations on similar molecules and are for illustrative purposes only.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| C-N Bond Length (Å) | 1.46 | B3LYP/6-31G(d) |

| C=O Bond Length (Å) | 1.21 | B3LYP/6-31G(d) |

| C-O Bond Length (Å) | 1.35 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.5 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 1.2 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 2.5 | B3LYP/6-31G(d) |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The seven-membered ring of cycloheptane is conformationally complex, with several low-energy conformers, primarily the twist-chair and chair conformations, separated by low energy barriers. acs.org The introduction of substituents at the C2 position—an amino group and a methyl acetate (B1210297) group—further complicates this landscape by introducing potential steric and electronic interactions that influence the relative stability of these conformers.

Molecular mechanics (MM) force fields provide an efficient means to explore the vast conformational space of this compound. By systematically rotating the rotatable bonds, a potential energy surface can be generated, and the various low-energy conformers can be identified. These initial structures can then be further optimized using higher-level quantum mechanical methods to obtain more accurate relative energies.

Molecular dynamics (MD) simulations can offer a more dynamic picture of the conformational behavior of the molecule in different environments, such as in a solvent. nih.gov By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the rates of interconversion between them. acs.org For this compound, MD simulations would be particularly useful for understanding how intramolecular hydrogen bonding between the amino group and the ester moiety might influence the conformational preferences of the cycloheptane ring and the side chain.

Table 2: Predicted Relative Energies of Low-Energy Conformers of this compound (Illustrative) Note: These are hypothetical values based on typical results from conformational analysis of substituted cycloheptanes and are for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Chair 1 | 0.0 | C1-C2-C3-C4: 55, C2-C1-C7-C6: -80 |

| Twist-Chair 2 | 0.8 | C1-C2-C3-C4: -53, C2-C1-C7-C6: 78 |

| Chair 1 | 1.5 | C1-C2-C3-C4: 60, C3-C4-C5-C6: -60 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the 1H and 13C NMR spectra with a high degree of accuracy. mdpi.com

For this compound, predicting the NMR spectra would be invaluable for its characterization. The chemical shifts of the protons and carbons in the cycloheptane ring are highly sensitive to the ring's conformation. Therefore, by comparing the computationally predicted spectra for different low-energy conformers with experimentally obtained spectra, it is possible to deduce the predominant conformation of the molecule in solution.

The accuracy of these predictions can be enhanced by considering solvent effects, either implicitly through continuum solvent models or explicitly by including solvent molecules in the calculation. acs.org Furthermore, by correlating the predicted spectroscopic data with experimental findings for a series of related compounds, a robust methodology for structure elucidation can be developed. mdpi.com

Table 3: Predicted 13C NMR Chemical Shifts for a Plausible Conformer of this compound (Illustrative) Note: These are hypothetical values based on typical results from NMR prediction software and studies on similar compounds and are for illustrative purposes only.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 173.5 |

| C2 (quaternary) | 60.2 |

| O-CH3 | 52.8 |

| C1, C3 | 38.1 |

| C7, C4 | 29.5 |

| C6, C5 | 24.3 |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a pivotal role in mapping out the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. mit.edusciencedaily.com For this compound, several reactions are of interest, such as its synthesis, hydrolysis, and reactions involving the amino group.

Computational methods can be used to model the entire reaction coordinate for these transformations. For instance, the mechanism of the aminolysis of the ester group can be investigated to understand how the neighboring amino group might participate in the reaction, potentially acting as an intramolecular catalyst. acs.orgnih.gov By locating the transition state structure for each step of the reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. nih.govpnas.org

These computational studies can differentiate between competing reaction mechanisms, such as a concerted versus a stepwise pathway. researchgate.net The insights gained from these mechanistic studies are not only of fundamental academic interest but also have practical implications for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Studies on Structure-Reactivity Relationships in Related Systems

By systematically studying a series of related compounds, computational chemistry can establish clear structure-reactivity relationships. In the context of this compound, this could involve investigating how changes in the cycloalkane ring size (e.g., comparing cyclopentyl, cyclohexyl, and cycloheptyl derivatives) or the nature of the ester group affect the molecule's properties and reactivity.

For example, theoretical studies on a series of α-amino cycloalkane esters could reveal how ring strain and conformational flexibility influence the pKa of the amino group or the rate of ester hydrolysis. digitellinc.com By analyzing trends in calculated properties such as bond dissociation energies, ionization potentials, and electron affinities across a series of molecules, a deeper understanding of the underlying electronic and steric effects can be achieved. nih.gov

These structure-reactivity studies provide a predictive framework that can guide the design of new molecules with desired properties. For instance, if the goal is to create a more stable or a more reactive analog of this compound, these computational models can suggest specific structural modifications to achieve that goal.

Applications of Methyl 2 Amino 2 Cycloheptylacetate in Synthetic Organic Chemistry and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

As a chiral α-amino acid derivative, Methyl 2-amino-2-cycloheptylacetate holds significant potential as a chiral building block in asymmetric synthesis. The stereocenter at the α-carbon allows for the introduction of chirality into target molecules, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds. The cycloheptyl group can impart unique conformational properties to the final products.

While specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not readily found in the literature, its parent amino acid, 2-amino-2-cycloheptylacetic acid, is available in its enantiomerically pure forms (e.g., (2R)-2-amino-2-cycloheptylacetic acid), suggesting its use in stereoselective synthesis. bldpharm.com The ester functionality of this compound provides a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding amino alcohol.

Table 2: Potential Asymmetric Transformations Utilizing this compound

| Reaction Type | Potential Product | Significance |

| Peptide Synthesis | Peptides containing a cycloheptylglycine residue | Introduction of conformational constraints and lipophilicity into peptides. |

| Reduction | 2-amino-2-cycloheptylethanol | A chiral amino alcohol building block for further synthesis. |

| Alkylation/Acylation | N-functionalized derivatives | Modification of the amino group to create diverse scaffolds. |

Development of Chiral Ligands and Organocatalysts (if applicable)

The development of chiral ligands and organocatalysts from readily available chiral building blocks is a cornerstone of modern asymmetric catalysis. The structure of this compound, containing both an amino and an ester group, makes it a candidate for derivatization into chiral ligands.

However, there is no specific information available in the scientific literature detailing the successful conversion of this compound into a chiral ligand or organocatalyst and its subsequent application in asymmetric reactions. Theoretically, the amino group could be functionalized to create bidentate or tridentate ligands for metal-catalyzed reactions, or the molecule could be incorporated into larger organocatalytic scaffolds.

Precursor in the Synthesis of Novel Polymer Monomers and Macromolecular Architectures

Amino acid-based polymers are of great interest in materials science due to their biocompatibility and biodegradability. This compound could serve as a monomer precursor for the synthesis of novel polymers. The cycloheptyl side chain would be expected to influence the physical properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength.

General applications of amino acid derivatives in polymer chemistry are known. evitachem.com However, specific studies detailing the polymerization of this compound or its derivatives to form new macromolecular architectures are not currently available in the public domain.

Role in the Design and Synthesis of Privileged Scaffolds (excluding biological activity assessment)

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The design and synthesis of novel privileged scaffolds is a key strategy in medicinal chemistry. The cycloheptyl ring of this compound represents a lipophilic and conformationally distinct moiety that could be incorporated into such scaffolds.

While the general concept of using cyclic amino acids in the design of privileged scaffolds is established, there are no specific examples in the literature that demonstrate the use of this compound for the synthesis of a particular privileged scaffold.

Analytical Methodologies for the Characterization and Quantification of Methyl 2 Amino 2 Cycloheptylacetate

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatography is the cornerstone for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like Methyl 2-amino-2-cycloheptylacetate. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique frequently employed for the purity analysis of synthesized amino acid esters. evitachem.com For the enantiomeric separation of this compound, chiral HPLC is the method of choice. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving the enantiomers of various amino acid esters. ucdavis.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is critical for optimizing resolution. ucdavis.edunih.gov Detection is commonly performed using UV absorbance, especially if the molecule is derivatized with a UV-active group. ucdavis.edu

Gas Chromatography (GC) offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. Since amino acid esters like this compound are polar and may not be sufficiently volatile, derivatization is an essential prerequisite for GC analysis. echemi.comnih.gov A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride) to create a volatile and thermally stable derivative. acs.org For enantiomeric separation, a chiral capillary column is used. These columns contain a CSP capable of discriminating between the enantiomeric derivatives. preprints.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase HPLC and GC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency. evitachem.com As with HPLC, chiral stationary phases, particularly polysaccharide-based ones, are employed to achieve enantiomeric resolution. evitachem.com The unique properties of supercritical fluids often provide complementary selectivity to LC, making SFC a valuable tool for the challenging separation of enantiomers.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Stationary Phase | Derivatization | Advantages | Limitations |

|---|---|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Chiral Stationary Phases (e.g., polysaccharide phenylcarbamates) ucdavis.edu | Often not required, but can be used to enhance detection. ucdavis.edu | Wide applicability, robust, various detection methods. | Higher solvent consumption compared to SFC. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Chiral capillary columns. preprints.org | Mandatory to increase volatility and thermal stability. echemi.com | High resolution, fast analysis, sensitive detectors (FID, MS). | Requires volatile analytes, potential for thermal degradation. |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Chiral Stationary Phases (similar to HPLC). evitachem.com | Generally not required. | Fast, efficient, reduced organic solvent use ("green" chemistry). | Requires specialized high-pressure equipment. |

Advanced Electrophoretic Methods for Separation and Analysis

Capillary Electrophoresis (CE) represents a highly efficient analytical technique for the separation of charged species, including amino acids. Its advantages include high resolution, minimal sample consumption, and short analysis times.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the primary mode. Since enantiomers have identical electrophoretic mobilities in an achiral environment, the addition of a chiral selector to the background electrolyte (BGE) is necessary to achieve separation. Cyclodextrins and their derivatives (e.g., sulfated β-cyclodextrin) are widely used as chiral selectors in CE. They form transient inclusion complexes with the enantiomers, leading to different apparent mobilities and enabling their separation.

Detection in CE can be challenging as many amino acids lack a strong chromophore. Indirect UV detection is a common strategy, where a UV-absorbing compound is added to the BGE. The analyte displaces this compound as it passes the detector, resulting in a decrease in absorbance that is proportional to the analyte's concentration. Other detection methods include derivatizing the amino acid with a fluorescent tag prior to analysis to enable highly sensitive Laser-Induced Fluorescence (LIF) detection.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for providing unambiguous structural confirmation and for analyzing complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and its impurities or metabolites. The mass spectrometer provides a mass-to-charge ratio (m/z) of the intact molecule (typically as a protonated species, [M+H]⁺, in electrospray ionization) and can generate fragmentation patterns (MS/MS) that provide structural information. This is crucial for distinguishing the target compound from structurally similar substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Following the necessary derivatization to make this compound volatile, GC-MS provides both retention time data and a mass spectrum for the analyte. nih.gov The mass spectrum serves as a chemical fingerprint, with characteristic fragmentation patterns that can be compared to spectral libraries for identification. GC-MS is particularly useful for identifying and quantifying trace-level impurities in a sample.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful tools for the complete structural elucidation of compounds within a mixture. After separation by LC, the eluent flows through an NMR flow cell, where NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) can be acquired. This provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, without the need to isolate each component physically. This is particularly useful for confirming the structure of novel compounds or for characterizing unknown impurities or degradation products in a sample of this compound.

Table 2: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Information Provided | Primary Application |

|---|---|---|

| LC-MS | Molecular Weight, Fragmentation Pattern | Structural confirmation, impurity profiling, quantitative analysis in complex matrices. |

| GC-MS | Retention Index, Fragmentation Pattern (Fingerprint) | Identification and quantification of volatile derivatives, analysis of trace impurities. nih.gov |

| LC-NMR | Detailed 1D and 2D NMR Spectra (Connectivity, Stereochemistry) | Unambiguous structural elucidation of the main component and impurities without isolation. |

Development of Novel Spectrophotometric and Electrochemical Detection Methods

While chromatographic and electrophoretic methods are central to the analysis of this compound, research into novel detection methods based on spectrophotometry and electrochemistry offers potential for simpler, faster, and more cost-effective quantification.

Spectrophotometric Methods for amino acids typically rely on a chemical reaction that produces a colored product, which can then be measured using a UV-Visible spectrophotometer. The classic example is the ninhydrin (B49086) reaction, where ninhydrin reacts with the primary amino group of the amino acid to produce a deep purple compound known as Ruhemann's purple, which has a strong absorbance around 570 nm. While this method is generally not selective for a specific amino acid in a mixture, it can be a simple and inexpensive way to quantify the total amount of amino acid present after separation or in a purified sample. Research continues into new reagents that offer higher sensitivity or selectivity for specific amino acids.

Electrochemical Methods offer high sensitivity and the potential for miniaturization into portable sensors. The analysis of amino acids can be achieved by detecting their intrinsic electrochemical properties or by using derivatization with an electroactive tag. Label-free methods may involve the direct oxidation of the amino acid at the surface of a modified electrode. While many amino acids are not easily oxidized, the development of novel electrode materials with catalytic properties can facilitate this detection. Alternatively, the amino group of this compound could be derivatized with a molecule that is easily oxidized or reduced, allowing for sensitive detection using techniques like HPLC with electrochemical detection (HPLC-EC). The complexation of amino acids with metal ions can also be exploited for electrochemical sensing.

Future Directions and Emerging Research Opportunities in Methyl 2 Amino 2 Cycloheptylacetate Research

Integration with Flow Chemistry and Continuous Synthesis Platforms

The synthesis of complex molecules like Methyl 2-amino-2-cycloheptylacetate is increasingly moving away from traditional batch processing towards more efficient and controlled continuous flow methodologies. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration into multi-step automated synthesis platforms. reachemchemicals.comnih.gov

One of the established methods for producing α-amino esters involves the reaction of a ketone precursor, in this case, cycloheptanone (B156872), with appropriate amine reagents. evitachem.com Continuous-flow protocols have been identified as a superior method for this transformation. evitachem.com In a typical setup, substrates are pumped through a heated column or microreactor, allowing for precise temperature and residence time control, which can significantly improve reaction yield, purity, and consistency. evitachem.commdpi.com The ability to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, flow rate, and catalyst loading) in a flow system accelerates the development of efficient synthetic routes. thieme-connect.de This approach not only enhances productivity but also minimizes waste and energy consumption, aligning with the principles of green chemistry. mdpi.com The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it highly attractive for the industrial-scale production of this compound and its derivatives. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amino Acid Esters

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. |

| Scalability | Challenging to scale up, often requiring re-optimization. | Easier to scale by running the system for longer periods (scaling-out). |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields, selectivity, and purity. mdpi.com |

| Automation | Difficult to fully automate. | Readily integrated with automated control and in-line analytics. nih.gov |

| Resource Use | Generally higher solvent and energy consumption per unit of product. | Reduced waste generation and lower energy footprint. reachemchemicals.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly harnessing the power of light and electricity to drive chemical reactions under mild and environmentally friendly conditions. mdpi.comnih.gov Photocatalysis and electrocatalysis represent frontier technologies for the synthesis of non-proteinogenic amino acids, offering novel pathways for C-H functionalization and bond formation that are often difficult to achieve through conventional thermal methods. nih.govorganic-chemistry.org

For this compound, these technologies open up possibilities for derivatization that were previously inaccessible. For instance, visible-light-mediated photocatalysis, often employing iridium or ruthenium complexes, can activate C-H bonds for the introduction of new functional groups. mdpi.comprinceton.edu This could allow for the direct modification of the cycloheptyl ring or the α-carbon. Researchers have successfully used photobiocatalysis, combining light-activated catalysts with enzymes, to produce a variety of non-canonical amino acids, a strategy that offers exceptional selectivity. miragenews.comsciencedaily.com

Electrochemical synthesis provides an alternative reagent-free method for generating reactive intermediates. The electrochemical coupling of benzylic C(sp³)-H bonds with amines has been shown to be a direct route to α-amino esters. organic-chemistry.org Adapting such methods could enable the synthesis of novel analogs of this compound by forming new carbon-carbon or carbon-heteroatom bonds under sustainable conditions, avoiding the use of harsh oxidants or reductants. organic-chemistry.org

Applications in Supramolecular Assembly and Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov Amino acids and their derivatives are exceptional building blocks for creating such supramolecular architectures due to their inherent chirality and ability to form directional hydrogen bonds. mdpi.comresearchgate.net

This compound possesses a unique combination of structural elements that make it a compelling candidate for supramolecular chemistry. The amino and ester groups can participate in hydrogen bonding, a key driving force for the assembly of peptide-like structures. nih.gov Concurrently, the large, flexible, and hydrophobic cycloheptyl ring can drive aggregation in aqueous environments. The interplay between these forces could lead to the formation of novel, well-defined nanostructures such as vesicles, nanotubes, or hydrogels. mdpi.comnih.gov The specific stereochemistry and conformational flexibility of the seven-membered ring are expected to impart unique packing arrangements and morphologies not observed with simpler amino acid derivatives. researchgate.net Research in this area could focus on controlling the self-assembly process by varying conditions like solvent, pH, and temperature to create "smart" materials that respond to external stimuli. nih.gov

Design of Next-Generation Functional Materials

The unique chemical structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials. By incorporating this non-canonical amino acid into polymer backbones, materials with tailored properties can be designed. rsc.org

The cycloheptyl group can be expected to influence the physical characteristics of resulting polymers, such as their glass transition temperature, thermal stability, and mechanical properties. For example, the bulky and flexible nature of the ring could enhance the solubility of polymers in organic solvents or act as a bulky side chain to create materials with high free volume. Amino acid-based polymers are also finding applications in the biomedical field for drug delivery and tissue engineering due to their biocompatibility and biodegradability. nih.gov By functionalizing the amino or ester group, this compound could be polymerized or grafted onto surfaces to create materials with specific functionalities for applications ranging from advanced coatings to scaffolds for cell culture. rsc.orgnih.gov

Prospects in Sustainable Chemical Manufacturing and Circular Economy Principles

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the development of a circular economy. jocpr.com This involves designing processes that are efficient, minimize waste, use renewable resources, and create products that can be recycled or are biodegradable. ispe.orgunipd.it

The synthesis and application of this compound can be aligned with these principles in several ways. The adoption of continuous flow synthesis (as discussed in 8.1) and catalytic methods (8.2) inherently reduces the environmental footprint of its production compared to traditional batch processes. reachemchemicals.commdpi.com Furthermore, there is potential to develop biocatalytic routes for its synthesis, using engineered enzymes to create the molecule from renewable feedstocks, which would represent a significant step towards a bio-based chemical industry. nih.govnih.gov

From a circular economy perspective, designing polymers and materials from this compound could incorporate principles of "design for recycling" or "design for degradation." The ester linkage in the molecule is susceptible to hydrolysis, which could be exploited to create biodegradable materials that break down into non-toxic components at the end of their lifecycle. evitachem.com This positions this compound not just as a synthetic intermediate, but as a building block for a more sustainable, circular approach to materials science. meeting-mojo.com

Q & A

Q. Table 1. Comparative Reactivity of this compound vs. Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.